N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide
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Overview
Description
N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamoyl and pyridinyl derivatives, such as:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25N3O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-methylsulfanylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H25N3O2S/c1-6-18(25)24(16-9-11-17(27-5)12-10-16)19(15-8-7-13-22-14-15)20(26)23-21(2,3)4/h6-14,19H,1H2,2-5H3,(H,23,26) |
InChI Key |
ANNKVFZXGTZRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CN=CC=C1)N(C2=CC=C(C=C2)SC)C(=O)C=C |
Origin of Product |
United States |
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